Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture
The compound is supplied as the single (S)-enantiomer, which is critical for stereoselective synthesis. In contrast, a racemic mixture (1:1 mixture of (R) and (S) enantiomers) would require an additional, often costly and time-consuming, chiral resolution step and would result in a 50% loss of material if only one enantiomer is desired. The (S)-enantiomer enables direct incorporation into a synthetic pathway without this yield penalty .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer |
| Comparator Or Baseline | Racemic 1-(2,3,4-trichlorophenyl)ethan-1-ol |
| Quantified Difference | 100% theoretical yield of the desired enantiomer vs. a maximum 50% yield from a racemic mixture before resolution |
| Conditions | Not applicable; this is a fundamental stereochemical principle |
Why This Matters
Procurement of the pre-resolved (S)-enantiomer eliminates the need for a chiral separation step, saving significant time and cost in the development of enantiopure pharmaceuticals.
